Methyl nicotinate 1-oxide
Overview
Description
Methyl nicotinate 1-oxide, a derivative of nicotinamide, is a compound of interest in various fields of research. It is a metabolite of nicotinamide and has been identified in murine plasma as a major nicotinamide metabolite, although its presence and significance in humans are less clear . Methyl nicotinate itself is a methyl ester of nicotinic acid, a form of vitamin B3 or niacin, and has been studied for its potential therapeutic effects, including antinociceptive activity .
Synthesis Analysis
The synthesis of methyl nicotinate involves the esterification of nicotinic acid with methanol in the presence of concentrated sulfuric acid. The reaction is followed by extraction into an organic solvent, neutralization, and purification through column chromatography. The purity of the product is confirmed by thin-layer chromatography, and its structure is verified by NMR and mass spectroscopy . Although the specific synthesis of methyl nicotinate 1-oxide is not detailed in the provided papers, the methodologies for synthesizing related compounds could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, has been determined using techniques like XRD, GC–MS analysis, elemental analysis, and NMR spectroscopy . These methods are essential for confirming the structure of synthesized compounds and could be applied to methyl nicotinate 1-oxide to ascertain its molecular configuration.
Chemical Reactions Analysis
Methyl nicotinate is known to undergo various chemical reactions, including esterification and possibly oxidation to form the N-oxide derivative. The antinociceptive activity of methyl nicotinate suggests that it may interact with biological systems, potentially undergoing metabolic transformations . The specific chemical reactions involving methyl nicotinate 1-oxide are not described in the provided papers, but its formation as a metabolite implies that it participates in metabolic pathways.
Physical and Chemical Properties Analysis
The physical properties of methyl nicotinate, such as its melting point and appearance as a white powder, have been characterized . Its chemical properties, including reactivity and stability, would be influenced by its functional groups and molecular structure. The compound's ability to induce cutaneous erythema suggests that it interacts with biological systems, possibly through mechanisms involving nitric oxide, sensory nerves, and prostaglandin-mediated pathways . The detection of methyl nicotinate as a biomarker for tuberculosis using voltammetric methods on a cobalt nanoparticle-dispersed reduced graphene oxide-based carbon film highlights its electrochemical properties and potential for use in biosensing applications .
Scientific Research Applications
Biomarker Detection in Tuberculosis
Methyl nicotinate (MN), a metabolite of Mycobacterium tuberculosis, serves as a critical biomarker for tuberculosis (TB). A 2019 study by Bairagi, Goyal, and Verma utilized a biosensor electrode made from cobalt and reduced graphene oxide dispersed N-doped phenolic polymer for the first-time detection of MN in human blood. This advancement offers a novel, effective method for early TB detection, which is crucial for timely treatment (Bairagi, Goyal, & Verma, 2019).
Skin Microcirculation and Viability Assessment
Elawa, Mirdell, Farnebo, and Tesselaar (2019) investigated the vasodilatory effects of topically applied MN on skin microcirculation. They aimed to understand the mechanisms through which MN influences vascular functions, which can be valuable for assessing microcirculation and skin viability. This research contributes to the understanding of local skin responses and has potential applications in clinical assessments of skin health (Elawa, Mirdell, Farnebo, & Tesselaar, 2019).
Enhanced Drug Delivery
Bolzinger, Thevenin, and Poelman (1998) explored the use of a bicontinuous sucrose ester-based microemulsion as a vehicle for the delivery of niflumic acid, a potent anti-inflammatory drug. They utilized the methyl nicotinate model to induce inflammation and monitor the drug's efficacy. This study suggests that methyl nicotinate can be used to assess the performance of drug delivery systems (Bolzinger, Thevenin, & Poelman, 1998).
Peripheral Blood Collection Enhancement
A study by Zhu, Xu, Ouyang, and colleagues in 2022 revealed that local application of methyl nicotinate solution can enhance peripheral blood collection. Their findings showed significant increases in blood flow in treated areas without altering blood cell proportions, offering a potential method to improve blood collection in clinical settings (Zhu, Xu, Ouyang, et al., 2022).
properties
IUPAC Name |
methyl 1-oxidopyridin-1-ium-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(9)6-3-2-4-8(10)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBKAFFMAQAFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C[N+](=CC=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl nicotinate 1-oxide | |
CAS RN |
15905-18-7 | |
Record name | 3-Pyridinecarboxylic acid, methyl ester, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15905-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl nicotinate 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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